molecular formula C9H13N3 B1429279 1-(Pyridin-4-yl)pyrrolidin-3-amine CAS No. 1181375-92-7

1-(Pyridin-4-yl)pyrrolidin-3-amine

Cat. No. B1429279
M. Wt: 163.22 g/mol
InChI Key: GCCAFNNIPIJNFF-UHFFFAOYSA-N
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Description

“1-(Pyridin-4-yl)pyrrolidin-3-amine” is a chemical compound . The pyrrolidine ring, which is a part of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Pyrrole Derivatives and Synthetic Methodologies

Pyrrole derivatives, including pyrrolidines, are fundamental in synthesizing various biologically important molecules. The synthesis often involves the condensation of amines with carbonyl-containing compounds, leading to a broad spectrum of pyrrole derivatives with applications in solvents, dyes, and as intermediates in further chemical reactions. The extensive delocalization of nitrogen electrons in pyrrole systems accounts for their pronounced aromatic character and lack of basicity, making them suitable for a wide range of chemical transformations and applications in material science (Anderson & Liu, 2000).

Redox-Annulations and C-H Functionalization

Cyclic amines, including pyrrolidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the synthesis of ring-fused pyrrolines. These compounds can be further oxidized or reduced to form pyrroles and pyrrolidines, respectively. Such transformations are crucial in developing synthetic methodologies that enable the construction of complex molecular architectures from simple precursors (Kang et al., 2015).

Antimalarial Activity

Derivatives of 1-(Pyridin-4-yl)pyrrolidin-3-amine, specifically (1H-pyridin-4-ylidene)amines, have been evaluated for their antimalarial activity against Plasmodium falciparum strains. The presence of lipophilic side chains at the imine nitrogen atom significantly influences their biological activity, showcasing the potential of such derivatives in medicinal chemistry and drug design (Rodrigues et al., 2009).

Oxidative Transformation to Lactams

Ceria-supported nanogold catalyzes the oxidative transformation of cyclic amines to lactams, a class of compounds with wide-ranging applications, including as precursors to nylons and other polymers. This transformation exemplifies the utility of 1-(Pyridin-4-yl)pyrrolidin-3-amine and its derivatives in green chemistry and sustainable material synthesis (Dairo et al., 2016).

properties

IUPAC Name

1-pyridin-4-ylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h1-2,4-5,8H,3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCAFNNIPIJNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732608
Record name 1-(Pyridin-4-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-yl)pyrrolidin-3-amine

CAS RN

1181375-92-7
Record name 1-(Pyridin-4-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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